molecular formula C10H18N2O4 B1403434 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid CAS No. 1158759-53-5

1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid

Cat. No. B1403434
CAS RN: 1158759-53-5
M. Wt: 230.26 g/mol
InChI Key: SRIFLQBPESATGP-UHFFFAOYSA-N
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Description

1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is C10H18N2O4. Its InChI code is 1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14) .


Chemical Reactions Analysis

The compound is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.26. It is a solid at room temperature. The compound should be stored at refrigerator temperatures for optimal stability . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not detailed in the available resources.

Scientific Research Applications

Synthesis in Medicinal Chemistry

1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid has potential as a building block in medicinal chemistry. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, has shown its value in this field (Van Hende et al., 2009).

Conformational Studies in Organic Chemistry

This compound also plays a role in the study of conformational properties of amino acids and peptides. For example, research on the conformation of N-t-butyloxycarbonyl, O-Phenacyl derivatives of secondary amino acids like proline and azetidine-2-carboxylic acid offers valuable insights into the cis-trans isomerism and steric factors influencing these molecules (Hondrelis et al., 1990).

Preparation of Heterocyclic Amino Acid Derivatives

A recent study describes an efficient synthetic route for preparing new heterocyclic amino acid derivatives containing azetidine rings. This approach involves aza-Michael addition with NH-heterocycles, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines (Gudelis et al., 2023).

Application in Triazole-Based Scaffolds

The compound finds application in the preparation of triazole-based scaffolds, particularly in the synthesis of peptidomimetics or biologically active compounds. A study demonstrated the use of a ruthenium-catalyzed cycloaddition method to produce a protected version of triazole amino acid, utilizing N-Boc ynamides with azides (Ferrini et al., 2015).

Role in Biochemistry and Plant Studies

This compound is also significant in biochemical and plant studies. Azetidine-2-carboxylic acid, a related molecule, has been identified in sugar beets and table beets, and its misincorporation in place of proline in various species, including humans, has been studied for its toxic effects and potential role in congenital malformations (Rubenstein et al., 2009).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid .

properties

IUPAC Name

3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIFLQBPESATGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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